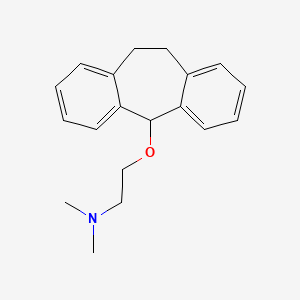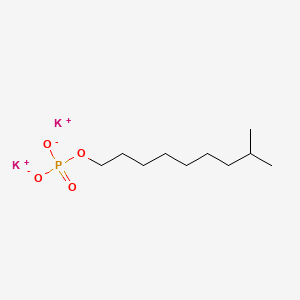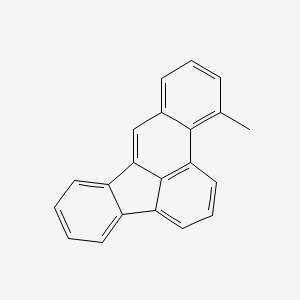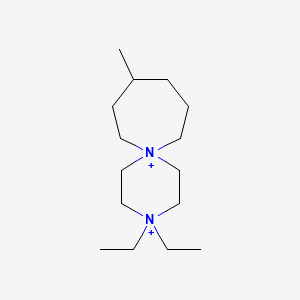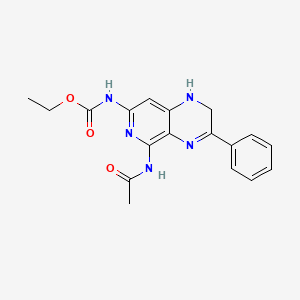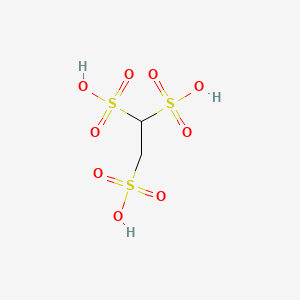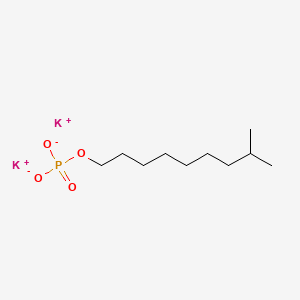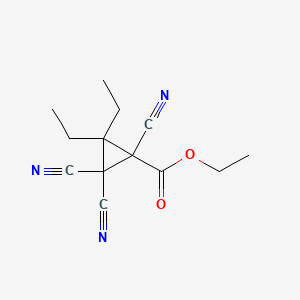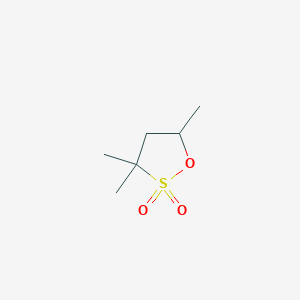
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide is an organic compound with the molecular formula C6H12O3S. It is a member of the oxathiolane family, characterized by a five-membered ring containing both oxygen and sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,3,5-trimethyl-1,2-oxathiolane with an oxidizing agent to introduce the dioxide functionality. The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process often includes steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate these reactions, including transition metal complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce different functionalized compounds .
Scientific Research Applications
3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological systems and industrial processes. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or catalytic activity in industrial processes .
Comparison with Similar Compounds
1,3-Propanesultone: Another member of the oxathiolane family with similar structural features.
3-Methyl-1,2-oxathiolane 2,2-dioxide: A closely related compound with a different substitution pattern
Uniqueness: 3,3,5-Trimethyl-1,2-oxathiolane 2,2-dioxide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
4379-03-7 |
|---|---|
Molecular Formula |
C6H12O3S |
Molecular Weight |
164.22 g/mol |
IUPAC Name |
3,3,5-trimethyloxathiolane 2,2-dioxide |
InChI |
InChI=1S/C6H12O3S/c1-5-4-6(2,3)10(7,8)9-5/h5H,4H2,1-3H3 |
InChI Key |
CWWSIJWEKCSVRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(S(=O)(=O)O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


